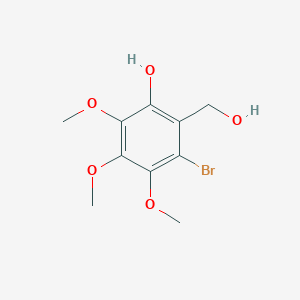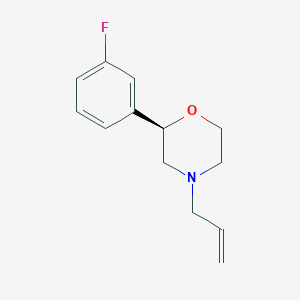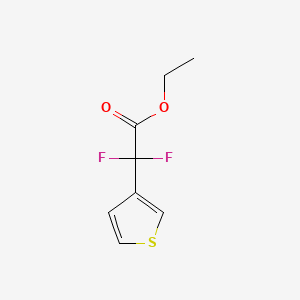
3-Chloromethyl-2,6-dichloro-8-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloromethyl-2,6-dichloro-8-methylquinoline is a chemical compound with the molecular formula C₁₁H₈Cl₃N and a molecular weight of 260.55 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
準備方法
The synthesis of 3-Chloromethyl-2,6-dichloro-8-methylquinoline involves several stepsThe reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are often carried out under reflux conditions .
化学反応の分析
3-Chloromethyl-2,6-dichloro-8-methylquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of different quinoline derivatives.
Common reagents used in these reactions include sodium borohydride for reductions and potassium permanganate for oxidations. The major products formed depend on the specific reagents and conditions used .
科学的研究の応用
3-Chloromethyl-2,6-dichloro-8-methylquinoline is utilized in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Chloromethyl-2,6-dichloro-8-methylquinoline involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or other proteins. The pathways involved depend on the specific biological context in which the compound is used .
類似化合物との比較
3-Chloromethyl-2,6-dichloro-8-methylquinoline can be compared with other quinoline derivatives, such as:
2,6-Dichloro-8-methylquinoline: Lacks the chloromethyl group, leading to different reactivity and applications.
3-Methyl-2,6-dichloroquinoline: Similar structure but with a methyl group instead of a chloromethyl group, affecting its chemical behavior and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
特性
CAS番号 |
948292-19-1 |
|---|---|
分子式 |
C11H8Cl3N |
分子量 |
260.5 g/mol |
IUPAC名 |
2,6-dichloro-3-(chloromethyl)-8-methylquinoline |
InChI |
InChI=1S/C11H8Cl3N/c1-6-2-9(13)4-7-3-8(5-12)11(14)15-10(6)7/h2-4H,5H2,1H3 |
InChIキー |
XVJPSHJXHVPAID-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC2=CC(=C(N=C12)Cl)CCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Acetamide, N-[2-[(2-aminoethyl)methylamino]-5-[[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino]phenyl]-](/img/structure/B12640460.png)
![3-(4-bromophenyl)-2-phenyl-5-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12640466.png)

![3-tert-Butyl-6-(4-iodo-1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12640476.png)
![(1R)-5-tert-butyl-N-[(1R)-1-phenylethyl]-2,3-dihydro-1H-inden-1-amine;4-methylbenzenesulfonic acid](/img/structure/B12640489.png)




![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-chlorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B12640512.png)

